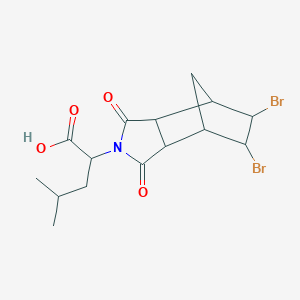![molecular formula C19H21BrN4O4S B11609791 3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609791.png)
3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-furfural and 1,1-dioxido-1,2-benzisothiazol-3-yl hydrazine. The key steps may involve condensation reactions, hydrazone formation, and amide coupling under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biological and medicinal research, the compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE include other hydrazone derivatives, benzisothiazole compounds, and furan-based molecules. Examples include:
- 3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE
- 3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)BUTANAMIDE
Uniqueness
The uniqueness of 3-[(2E)-2-[(5-BROMO-2-FURYL)METHYLENE]-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its combination of functional groups and structural features
Propiedades
Fórmula molecular |
C19H21BrN4O4S |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
3-[[(E)-(5-bromofuran-2-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide |
InChI |
InChI=1S/C19H21BrN4O4S/c1-19(2,3)22-17(25)10-11-24(21-12-13-8-9-16(20)28-13)18-14-6-4-5-7-15(14)29(26,27)23-18/h4-9,12H,10-11H2,1-3H3,(H,22,25)/b21-12+ |
Clave InChI |
WLTYBCDXDMJMNJ-CIAFOILYSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(O3)Br |
SMILES canónico |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol](/img/structure/B11609711.png)
![N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11609712.png)
![3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11609713.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11609722.png)
![2-[(4E)-4-[(1-Methyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11609725.png)
![(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11609737.png)
![methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11609738.png)
![2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11609754.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11609758.png)
![(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609768.png)
![3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11609769.png)
![3-(Propylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609773.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11609777.png)

